molecular formula C14H16ClNO3S2 B2694445 N-[2-(3-chlorophenyl)-2-methoxypropyl]thiophene-2-sulfonamide CAS No. 1795456-41-5

N-[2-(3-chlorophenyl)-2-methoxypropyl]thiophene-2-sulfonamide

Cat. No.: B2694445
CAS No.: 1795456-41-5
M. Wt: 345.86
InChI Key: DARGPBKNIQMLOP-UHFFFAOYSA-N
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Description

N-[2-(3-Chlorophenyl)-2-methoxypropyl]thiophene-2-sulfonamide is a sulfonamide derivative featuring a thiophene ring, a 3-chlorophenyl group, and a methoxypropyl side chain. Sulfonamides are well-known for their enzyme-inhibitory properties (e.g., carbonic anhydrase inhibition), and the inclusion of a thiophene moiety may enhance bioavailability or target specificity .

Properties

IUPAC Name

N-[2-(3-chlorophenyl)-2-methoxypropyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClNO3S2/c1-14(19-2,11-5-3-6-12(15)9-11)10-16-21(17,18)13-7-4-8-20-13/h3-9,16H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DARGPBKNIQMLOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNS(=O)(=O)C1=CC=CS1)(C2=CC(=CC=C2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(3-chlorophenyl)-2-methoxypropyl]thiophene-2-sulfonamide typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis and the use of advanced catalytic systems to enhance reaction efficiency .

Comparison with Similar Compounds

Structural Analog: 3-Chloro-N-phenyl-phthalimide

Key Features :

  • Core Structure : Phthalimide ring substituted with a 3-chlorophenyl group (Fig. 1, ).
  • Molecular Weight : 257.67 g/mol.
  • Applications: Primarily used as a monomer in polyimide synthesis due to its thermal stability and high purity requirements .

Comparison :

  • The target compound replaces the phthalimide ring with a thiophene-sulfonamide group, likely reducing rigidity and altering electronic properties.
  • The methoxypropyl chain in the target compound may improve solubility in polar solvents compared to the planar, aromatic phthalimide.
  • Applications diverge: phthalimides are polymer precursors, whereas sulfonamides often target biological systems.

Structural Analog: N-[3-(10H-Phenothiazinyl)-propyl]-2-(substituted phenyl)-3-chloro-4-oxo-1-azetidine-carboxamide

Key Features :

  • Core Structure: Phenothiazine backbone with azetidine-carboxamide and chloroaryl substituents ().
  • Applications : Pharmacological studies, likely targeting neurological or antimicrobial pathways.

Comparison :

  • The target compound lacks the phenothiazine moiety, which is critical for dopamine receptor interactions in many drugs.
  • Both compounds feature chloroaryl groups, but the target’s thiophene-sulfonamide may confer distinct electronic effects compared to the azetidine-carboxamide.
  • Synthesis complexity: The analog requires four-step synthesis (), while the target compound’s synthesis would likely involve sulfonylation of a thiophene intermediate.

Data Table: Comparative Analysis

Compound Molecular Weight (g/mol) Key Functional Groups Primary Applications Synthesis Complexity
N-[2-(3-Chlorophenyl)-2-methoxypropyl]thiophene-2-sulfonamide ~350 (estimated) Thiophene-sulfonamide, 3-chlorophenyl, methoxypropyl Research (hypothetical: enzyme inhibition) Multi-step (estimated)
3-Chloro-N-phenyl-phthalimide 257.67 Phthalimide, 3-chlorophenyl Polymer synthesis High-purity synthesis
N-[3-(10H-phenothiazinyl)-propyl]-... Varies by substituent Phenothiazine, azetidine-carboxamide, chloroaryl Pharmacological studies Four-step synthesis

Research Findings and Implications

Pharmacological Potential

  • The target compound’s sulfonamide group may inhibit enzymes like carbonic anhydrase or cyclooxygenase, similar to other sulfonamides. Its thiophene ring could enhance membrane permeability compared to bulkier analogs like 3-chloro-N-phenyl-phthalimide .
  • Unlike phenothiazine derivatives (), the absence of a tricyclic aromatic system in the target compound likely reduces CNS activity but may minimize side effects like sedation.

Material Science Considerations

  • The methoxypropyl chain could introduce steric hindrance, reducing crystallinity compared to phthalimides. This might be advantageous in designing flexible polymeric materials.

Biological Activity

N-[2-(3-chlorophenyl)-2-methoxypropyl]thiophene-2-sulfonamide, also known as TAK-915, is a sulfonamide compound that has attracted significant attention in medicinal chemistry due to its promising biological activities. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound's molecular formula is C16H20ClN1O3S2C_{16}H_{20}ClN_{1}O_{3}S_{2} with a molecular weight of approximately 373.91 g/mol. The structure includes a thiophene ring and a sulfonamide group, which are crucial for its biological activity. The presence of the chlorophenyl and methoxypropyl substituents enhances its interaction with biological targets, potentially leading to varied pharmacological effects.

This compound acts primarily by inhibiting the enzyme carbonic anhydrase (CA), which plays a vital role in various physiological processes, including acid-base balance and bicarbonate transport. This inhibition disrupts the conversion of p-aminobenzoic acid to dihydropteroate, a key step in folate synthesis necessary for bacterial growth and proliferation .

Key Mechanisms:

  • Inhibition of Folate Synthesis: By mimicking para-aminobenzoic acid (PABA), the compound interferes with folic acid synthesis in bacteria, thus exhibiting antimicrobial properties.
  • Potential Anti-inflammatory Effects: The sulfonamide group may also contribute to anti-inflammatory activities, making it a candidate for treating inflammatory diseases.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity. The sulfonamide moiety allows it to mimic PABA, effectively inhibiting bacterial growth by disrupting folate metabolism. In vitro studies have shown that this compound can inhibit various bacterial strains, suggesting its potential as an antibacterial agent.

Anticancer Properties

Recent studies have explored the anticancer potential of this compound. For instance, it has been evaluated against human cancer cell lines such as HT-29 (colon cancer) and MDA-MB-231 (breast cancer). The results demonstrated that the compound reduced cell viability in these lines under hypoxic conditions, indicating its potential as an anticancer therapeutic .

Table 1: In Vitro Activity Against Cancer Cell Lines

CompoundCell LineIC50 (μM)Notes
TAK-915HT-29400Significant viability reduction
TAK-915MDA-MB-231350Enhanced effect under hypoxia

Case Studies

  • Study on Carbonic Anhydrase Inhibition:
    A study investigated various sulfonamide derivatives as inhibitors of human carbonic anhydrases (CAs). This compound showed promising results against CA IX and XII isoforms, which are associated with tumor progression and metastasis .
  • Antimicrobial Testing:
    In another study focusing on antimicrobial efficacy, this compound was tested against multiple bacterial strains. It exhibited strong inhibition against Gram-positive bacteria, supporting its development as an antibiotic agent.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it is primarily metabolized by the liver and excreted via the kidneys. Understanding its pharmacokinetics is crucial for optimizing dosage regimens in therapeutic applications .

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